methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate
Description
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a formyl group, and a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 3-formyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-10(16)7-14-6-5-9(8-15)11(14)12(17)18-4/h5-6,8H,7H2,1-4H3 |
InChI Key |
GLHOVWBXMKQCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=C1C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the protection of the amine group using tert-butyloxycarbonyl (Boc) protection, followed by the formation of the pyrrole ring and subsequent formylation and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield a hydroxymethyl derivative .
Scientific Research Applications
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism by which methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property can be exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- O-oxazole (Oo)
- N-oxazole (No)
- Hydroxyisoxazole (Hi)
Biological Activity
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate (CAS Number: 2763759-92-6) is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article will explore the biological activity of this compound, highlighting its mechanisms, relevant research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrrole ring, a formyl group, and a tert-butoxy group, contributing to its unique reactivity and stability. The molecular formula is C12H17NO4, and it can undergo various chemical reactions, including oxidation and substitution reactions, which are crucial for its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can participate in electrophilic aromatic substitution reactions, while the tert-butoxy group may stabilize intermediates in biochemical pathways. These interactions facilitate its effects in various biological applications.
Biological Activity Overview
Research has indicated that derivatives of this compound exhibit several biological activities:
- Antimicrobial Properties : Studies suggest that compounds with similar structures possess antimicrobial effects against various pathogens. The presence of the pyrrole moiety is often linked to these activities .
- Anticancer Potential : There is ongoing research into the anticancer properties of pyrrole derivatives, with some studies indicating that they may inhibit cancer cell proliferation through apoptosis induction .
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, making them candidates for further investigation in inflammatory disease models .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with related compounds is beneficial:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Methylpyrrole | Methyl group on pyrrole | Antimicrobial | Simpler structure |
| Pyrrolidinecarboxylic Acid | Carboxylic acid on pyrrolidine | Anti-inflammatory | Lacks tert-butoxy group |
| 2-Acetylpyrrole | Acetyl instead of formyl | Antioxidant | Different carbon chain length |
This table illustrates how the specific combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of pyrrole derivatives for their biological activities:
- Synthesis and Evaluation : A study conducted by researchers synthesized various pyrrole derivatives and evaluated their antimicrobial activities against drug-resistant strains. Compounds similar to this compound demonstrated significant efficacy against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the pyrrole ring can significantly affect biological potency. For instance, introducing electron-withdrawing groups on the pyrrole ring has been linked to enhanced anti-TB activity .
- Mechanistic Studies : Detailed mechanistic studies have suggested that these compounds may target specific enzymes involved in bacterial cell wall synthesis, offering insights into their mode of action against microbial pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
